molecular formula C11H10Cl2O3 B178778 Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate CAS No. 172168-01-3

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Cat. No.: B178778
CAS No.: 172168-01-3
M. Wt: 261.1 g/mol
InChI Key: XYMHCPKOFUYEPU-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorophenyl group attached to a 3-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-dichlorophenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 3-(3,5-dichlorophenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include metabolic pathways or signaling cascades that are crucial for cellular processes.

Comparison with Similar Compounds

    Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate: A reduced form of the compound with similar structural features.

    3-(3,5-Dichlorophenyl)-3-oxopropanoic acid: The carboxylic acid analog of the compound.

    Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A structurally similar compound with a single chlorine substitution.

Uniqueness: Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Biological Activity

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}Cl2_2O3_3
  • Molecular Weight : 261.1 g/mol
  • CAS Number : 172168-01-3

The compound features a dichlorophenyl group, which is significant for its biological interactions. The presence of chlorine atoms can influence the compound's lipophilicity and binding affinity to various biological targets.

This compound exhibits its biological activity primarily through enzyme inhibition and modulation of protein-ligand interactions. The mechanism involves:

  • Enzyme Inhibition : The compound can bind to the active site or allosteric sites of specific enzymes, thereby modulating their activity. This interaction can affect metabolic pathways crucial for cellular functions.
  • Receptor Interaction : It may interact with nuclear receptors such as the Constitutive Androstane Receptor (CAR), influencing gene expression related to drug metabolism and detoxification .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that this compound exhibits cytotoxic effects at specific concentrations. The MTT assay revealed significant reductions in cell viability, indicating potential as an anticancer agent .
Concentration (μg/mL)Cell Viability (%)
0100
2575
5050
10020

Enzyme Modulation

The compound has been shown to modulate enzyme activities involved in drug metabolism. For instance, it may inhibit cytochrome P450 enzymes, which are critical for the metabolism of various pharmaceuticals.

Case Studies

  • Study on Hepatic Function : A study investigated the effects of this compound on liver cells, focusing on its role in fatty acid oxidation and biotransformation processes. The findings suggested that the compound could enhance liver function by activating CAR pathways .
  • Antimicrobial Research : Another study explored the antimicrobial properties of similar compounds with dichlorophenyl groups. Results indicated that these compounds could inhibit bacterial growth, suggesting a potential application in developing new antimicrobial agents.

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis and has applications in:

  • Agrochemicals : Used in the formulation of pesticides and herbicides.
  • Pharmaceuticals : Investigated for its potential therapeutic effects against various diseases due to its enzyme modulation properties .

Properties

IUPAC Name

ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMHCPKOFUYEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374208
Record name ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172168-01-3
Record name Ethyl 3,5-dichloro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172168-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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